ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate
Description
Ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate is a cyanoacrylate derivative featuring a quinoline substituent. The (2Z)-configuration indicates a syn-periplanar arrangement across the C=C bond, which is critical for its electronic and steric properties. Cyanoacrylates are known for their roles as intermediates in organic synthesis and bioactive agents, particularly in herbicide development due to their inhibition of photosystem II electron transport . The quinoline moiety in this compound may enhance π-π stacking interactions and influence solubility or binding affinities in biological systems.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)12(9-17)10-18-15-8-11(2)19-14-7-5-4-6-13(14)15/h4-8,10H,3H2,1-2H3,(H,18,19)/b12-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBMICIQAXGITO-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=NC2=CC=CC=C21)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate typically involves the condensation of 2-methylquinoline-4-amine with ethyl cyanoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of (Z)-2-cyano-3-(heteroaryl/aryl)prop-2-enoates. Key structural analogues include:
Key Observations :
- Configuration : The (Z)-isomer is predominant in bioactive derivatives due to steric and electronic preferences for planar conformations .
- Heterocycles vs. Aryl Groups: Quinoline and pyridinyl substituents enhance π-stacking but may reduce solubility compared to phenyl derivatives .
- Functional Groups: Urea (in ) and difluoromethoxy (in ) groups introduce hydrogen-bond donors or electron-withdrawing effects, altering reactivity and binding.
Crystallographic and Thermodynamic Properties
Crystal Packing and Hydrogen Bonding :
- The target compound’s quinoline group likely participates in π-π interactions, similar to phenylurea derivatives, which form intermolecular N–H⋯N bonds .
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibits a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) , while urea derivatives show intramolecular N–H⋯O bonds .
Thermodynamic Data :
- For ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate derivatives, heat capacities in the crystal phase range from 78 to 370 K, with entropy values influenced by substituent polarity .
Biological Activity
Ethyl (2Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, structural characteristics, and biological activities of this compound, including its effects on various biological systems and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the cyano group and the introduction of the quinoline moiety. The compound is characterized by its unique structural features, which include:
- Cyanopropenoate Backbone : The presence of a cyano group attached to a propene structure enhances its reactivity.
- Quinoline Derivative : The incorporation of a quinoline ring contributes to its biological activity, particularly in interactions with biological targets.
Biological Activity
The biological activity of this compound has been investigated through various studies, revealing promising results in different areas:
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. Ethyl (2Z)-2-cyano derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have highlighted the potential anticancer activity of ethyl (2Z)-2-cyano compounds. These compounds may induce apoptosis in cancer cells through:
- Inhibition of Cell Proliferation : By targeting specific signaling pathways involved in cell growth.
- Induction of Oxidative Stress : Leading to cell death in malignant cells while sparing normal cells.
Enzyme Inhibition
Ethyl (2Z)-2-cyano compounds have been shown to act as enzyme inhibitors, particularly against enzymes involved in cancer metabolism and microbial resistance mechanisms. For example, molecular docking studies suggest strong binding affinities to target enzymes, indicating potential for drug development.
Case Studies
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Antimicrobial Efficacy : A study conducted on various derivatives showed that ethyl (2Z)-2-cyano compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective dosage ranges.
Compound MIC (µg/mL) Target Organism 1 15 Staphylococcus aureus 2 20 Escherichia coli - Anticancer Activity : In vitro assays revealed that ethyl (2Z)-2-cyano derivatives could reduce cell viability in several cancer cell lines by over 50% at concentrations below 30 µM, indicating a strong potential for further development.
Research Findings
Recent research has focused on optimizing the structure of ethyl (2Z)-2-cyano derivatives to enhance their biological activity. Modifications to the quinoline moiety and cyano group have been explored to improve potency and selectivity against specific targets.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between ethyl (2Z)-2-cyano compounds and their biological targets. These studies help elucidate the structure-activity relationship (SAR) essential for drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
